molecular formula C9H9NO3 B2873590 Methyl 3-amino-4-formylbenzoate CAS No. 212322-17-3

Methyl 3-amino-4-formylbenzoate

Cat. No. B2873590
CAS RN: 212322-17-3
M. Wt: 179.175
InChI Key: XFULTVJWWNIPPO-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-formylbenzoate” is a chemical compound with the molecular formula C9H9NO3 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of “Methyl 3-amino-4-formylbenzoate” can be achieved through a direct amidation of esters with sodium amidoboranes . This process is rapid, chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-formylbenzoate” is represented by the formula C9H9NO3 . The molecular weight of this compound is 179.17 .


Chemical Reactions Analysis

“Methyl 3-amino-4-formylbenzoate” can participate in various chemical reactions. For instance, it can be used in the synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-formylbenzoate” is a solid at room temperature . The exact values for its density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis of Primary and Secondary Amides

“Methyl 3-amino-4-formylbenzoate” can be used in the synthesis of primary and secondary amides. This process involves the direct amidation of esters with sodium amidoboranes . This method is efficient and chemoselective, featuring quantitative conversion and wide applicability for esters tolerating different functional groups .

Preparation of Bioactive Compounds

“Methyl 3-formylbenzoate” may be used in the preparation of bioactive compounds. For example, it can be used to prepare meso-Tetrakis (3-carboxyphenyl)porphyrin via condensation with pyrrole .

Material Science Applications

Amides, which can be synthesized using “Methyl 3-amino-4-formylbenzoate”, are widely applied in material science . They can be used in the production of various materials, including polymers .

Medical and Biochemical Applications

Amides are also widely applied in medicine and biochemistry . They occur in many natural and industrial products, such as polypeptide proteins, pesticides, and medicines .

Industrial Production of Amides

“Methyl 3-amino-4-formylbenzoate” can be used in the industrial production of amides. The direct amidation of esters with amines, without the conversion into carboxylic acids, is a highly desirable approach for the formation of amides .

Research and Development

“Methyl 3-amino-4-formylbenzoate” can be used in research and development in the field of organic chemistry. It can be used to study new synthetic methods and reaction mechanisms .

Safety and Hazards

“Methyl 3-amino-4-formylbenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

methyl 3-amino-4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFULTVJWWNIPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-formylbenzoate

Synthesis routes and methods I

Procedure details

To a solution of 25 mL of ethanol/glacial acetic acid/water (2:2:1) were added 0.6 g (2.9 mmol) of methyl 4-formyl-3-nitrobenzoate, 1.2 g (21.4 mmol) of iron powder and 0.01 mL of concentrated hydrochloric acid and the mixture was refluxed with stirring for 15 minutes. Then the iron was separated off, the solution was diluted with water and extracted with methylene chloride. The combined organic extracts were washed with water, dried, and evaporated down. Yield: 0.3 g (58% of theory); Rf value: 0.74 (silica gel, methylene chloride/methanol=9.5:0.5).
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0.6 g
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1.2 g
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25 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a 1:1 mixture of ethanol and acetic acid was added methyl4-formyl-3-nitrobenzoate (1 eq) and Fe dust (3 eq) was added in portions. The reduction was complete in 1 h. The reaction mixture was filtered and then concentrated and partitioned between ethyl acetate and water. The organic layer was washed with saturated sodium bicarbonate and dried and concentrated to give methyl 4-formyl-3-aminobenzoate in 85% yield. ES/MS m/z 180 (MH+).
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Synthesis routes and methods IV

Procedure details

Dissolve 3-amino-4-hydroxymethyl-benzoic acid methyl ester (step (c), 4.2 g, 23.3 mmol) in 125 mL of anhydrous CH2Cl2 and add MnO2 (20.2 g, 232.8 mmol) and stirred at RT. After 5 h, the solution was filtered through Celite and concentrated to afford the title compound as a yellow solid upon drying under vacuum. MS m/z: 180.1 (M+1).
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4.2 g
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125 mL
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